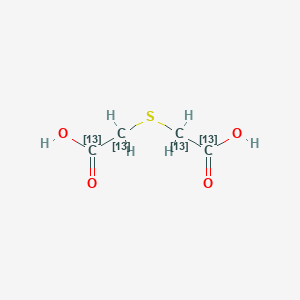![molecular formula C22H20ClF3O3 B13441735 (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound widely used in various applications, particularly in the field of pest control. This compound is a type of pyrethroid, which is a class of synthetic chemicals modeled after the natural pyrethrins produced by chrysanthemum flowers. Pyrethroids are known for their effectiveness as insecticides and are commonly used in agriculture, household pest control, and public health.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
Preparation of the Cyclopropane Ring: The cyclopropane ring is synthesized through a reaction between 2,2-dimethylcyclopropanecarboxylic acid and a suitable halogenating agent, such as thionyl chloride, to form the corresponding acid chloride.
Formation of the Enone Intermediate: The acid chloride is then reacted with (Z)-2-chloro-3,3,3-trifluoroprop-1-ene in the presence of a base, such as triethylamine, to form the enone intermediate.
Coupling with (3-phenoxyphenyl)methanol: The enone intermediate is then coupled with (3-phenoxyphenyl)methanol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products, such as amines or thiols.
科学研究应用
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior, particularly in understanding resistance mechanisms in pests.
Medicine: Explored for potential therapeutic applications, such as in the development of new insect repellent formulations.
Industry: Widely used in the formulation of insecticides for agricultural and household use.
作用机制
The compound exerts its effects primarily by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular pathways involved include the disruption of ion flow across the nerve cell membrane, leading to an inability to generate action potentials.
相似化合物的比较
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Deltamethrin: Noted for its stability and long-lasting effects.
Uniqueness
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific chemical structure, which imparts high efficacy and selectivity towards target pests. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively. Additionally, the presence of the chlorine atom contributes to its stability and resistance to degradation.
属性
分子式 |
C22H20ClF3O3 |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12- |
InChI 键 |
RTRBHVOKZNZJDH-PDGQHHTCSA-N |
手性 SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
规范 SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
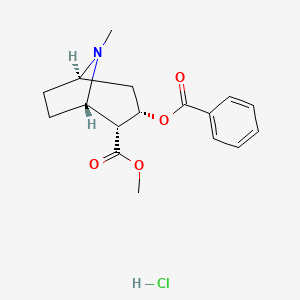
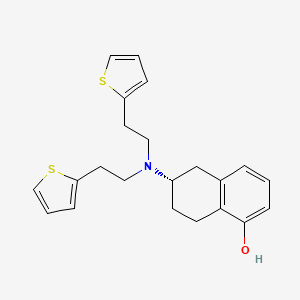
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)

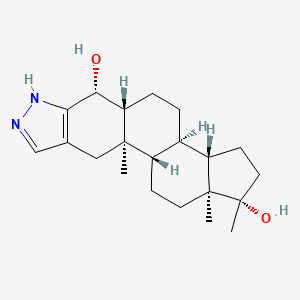
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
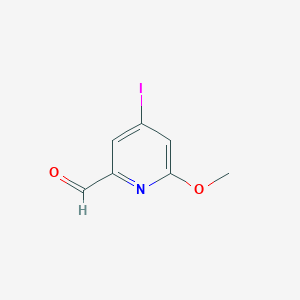
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
